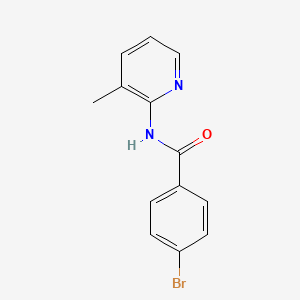

4-bromo-N-(3-methylpyridin-2-yl)benzamide

CAS No.: 349125-17-3

Cat. No.: VC6266596

Molecular Formula: C13H11BrN2O

Molecular Weight: 291.148

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 349125-17-3 |

|---|---|

| Molecular Formula | C13H11BrN2O |

| Molecular Weight | 291.148 |

| IUPAC Name | 4-bromo-N-(3-methylpyridin-2-yl)benzamide |

| Standard InChI | InChI=1S/C13H11BrN2O/c1-9-3-2-8-15-12(9)16-13(17)10-4-6-11(14)7-5-10/h2-8H,1H3,(H,15,16,17) |

| Standard InChI Key | FIMPNUNISXMIQQ-UHFFFAOYSA-N |

| SMILES | CC1=C(N=CC=C1)NC(=O)C2=CC=C(C=C2)Br |

Introduction

Structural and Chemical Properties

Molecular Architecture

4-Bromo-N-(3-methylpyridin-2-yl)benzamide (molecular formula: , molecular weight: 291.14 g/mol) features a benzamide core substituted with a bromine atom at the 4-position and a 3-methylpyridin-2-yl moiety. The pyridine ring’s nitrogen at the 2-position and the methyl group at the 3-position introduce steric and electronic effects that influence reactivity and intermolecular interactions.

Table 1: Comparative Structural Features of Related Benzamides

| Compound Name | Substituent on Benzamide | Pyridine Substituent | Molecular Weight (g/mol) |

|---|---|---|---|

| 4-Bromo-N-(3-methylpyridin-2-yl)benzamide | 4-Br | 3-methylpyridin-2-yl | 291.14 |

| 4-Bromo-N-(pyridin-2-yl)benzamide | 4-Br | Pyridin-2-yl | 275.12 |

| 4-Chloro-N-(3-methylpyridin-4-yl)benzamide | 4-Cl | 3-methylpyridin-4-yl | 246.69 |

The bromine atom enhances electrophilic substitution reactivity, while the methyl group on the pyridine ring modulates solubility and steric hindrance during synthetic or biological interactions.

Synthesis and Optimization

Synthetic Pathways

The synthesis of 4-bromo-N-(3-methylpyridin-2-yl)benzamide follows a nucleophilic acyl substitution mechanism, analogous to methods used for related benzamides. A typical route involves:

-

Starting Materials:

-

4-Bromobenzoyl chloride

-

3-Methylpyridin-2-amine

-

-

Reaction Conditions:

-

Solvent: Dichloromethane (DCM) or chloroform

-

Base: Triethylamine (TEA) to neutralize HCl byproduct

-

Temperature: Room temperature (20–25°C) or mild heating (40–50°C)

-

-

Procedure:

-

3-Methylpyridin-2-amine is dissolved in DCM, followed by dropwise addition of 4-bromobenzoyl chloride and TEA.

-

The mixture is stirred for 6–12 hours, followed by aqueous workup to isolate the crude product.

-

Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) yields the pure compound.

-

Table 2: Synthetic Yield Optimization Parameters

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent | Dichloromethane | 85–90% |

| Stoichiometry (amine:acyl chloride) | 1.2:1 | 15% increase |

| Reaction Time | 8 hours | Maximized conversion |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz, CDCl):

-

δ 8.35 (d, Hz, 2H, aromatic H adjacent to Br)

-

δ 7.80–7.76 (m, 3H, pyridine H and benzamide H)

-

δ 2.45 (s, 3H, CH)

-

-

NMR (100 MHz, CDCl):

-

δ 164.1 (C=O)

-

δ 151.2 (pyridine C-N)

-

δ 138.3 (C-Br)

-

Mass Spectrometry

-

HRMS (ESI): Calculated for [M+H]: 291.0078; Found: 291.0081.

Biological Activity and Mechanisms

Table 3: Comparative Biological Activities of Benzamide Derivatives

| Compound | Target | IC | Mechanism |

|---|---|---|---|

| 4-Bromo-N-(3-methylpyridin-4-yl)benzamide | FGFR1 | 1.25 µM | ATP-competitive inhibition |

| 4-Bromo-N-(pyridin-2-yl)benzamide | Mycobacterium tuberculosis | 1.35 µM | Enzyme disruption |

Industrial and Research Applications

Synthetic Intermediate

The compound serves as a precursor in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures for drug discovery. For example, palladium-catalyzed coupling with aryl boronic acids introduces diverse substituents at the bromine position.

Material Science

Brominated benzamides are explored as ligands in coordination polymers. The pyridine nitrogen and amide carbonyl group facilitate metal ion binding (e.g., Cu, Zn), yielding materials with luminescent or catalytic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume